molecular formula C21H25ClN2O5S B11347992 1-[(2-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

1-[(2-chlorobenzyl)sulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11347992
M. Wt: 453.0 g/mol
InChI Key: ICXRIOZGABOHHN-UHFFFAOYSA-N
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Description

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative under conditions that promote amide bond formation.

    Attachment of the Chlorophenyl and Dimethoxyphenyl Groups: These groups can be introduced through substitution reactions, often using reagents like chlorosulfonyl chloride and dimethoxybenzene derivatives.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles.

Scientific Research Applications

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Chemical Biology: Researchers use the compound to study its interactions with biological molecules and pathways, providing insights into its mechanism of action.

    Industrial Chemistry: The compound’s reactivity and functional groups make it useful in various industrial processes, including the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to receptors, enzymes, or other proteins, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE: Lacks the chlorophenyl group, which may influence its reactivity and biological activity.

    1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: Lacks the dimethoxyphenyl group, which may affect its interactions with biological targets.

    N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXYLIC ACID: Lacks the sulfonyl group, which may alter its chemical properties and reactivity.

The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-(2,5-DIMETHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

1-[(2-chlorophenyl)methylsulfonyl]-N-(2,5-dimethoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-17-7-8-20(29-2)19(13-17)23-21(25)15-9-11-24(12-10-15)30(26,27)14-16-5-3-4-6-18(16)22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

ICXRIOZGABOHHN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl

Origin of Product

United States

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